6alpha-Naloxol Hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha-Naloxol Hydrochloride typically involves the reduction of naloxone. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride . The process requires careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous monitoring systems to maintain optimal reaction conditions . The final product is purified using techniques such as crystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
6alpha-Naloxol Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naloxone.
Reduction: The compound itself is formed through the reduction of naloxone.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
Scientific Research Applications
6alpha-Naloxol Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
6alpha-Naloxol Hydrochloride acts as a competitive inhibitor of the µ-opioid receptor . By binding to these receptors, it prevents opioids from exerting their effects, effectively reversing opioid-induced symptoms . This mechanism is crucial in the treatment of opioid overdoses and in research focused on opioid receptor pathways .
Comparison with Similar Compounds
Similar Compounds
Naloxone: A more potent opioid antagonist compared to 6alpha-Naloxol Hydrochloride.
Naloxegol: A peripherally-selective opioid antagonist used to treat opioid-induced constipation.
Uniqueness
This compound is unique due to its specific binding affinity and its role as a metabolite of naloxone . While naloxone is more potent, this compound provides valuable insights into the metabolic pathways and mechanisms of opioid antagonists .
Properties
Molecular Formula |
C19H24ClNO4 |
---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
(4R,4aS,7S,12bS)-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;hydrochloride |
InChI |
InChI=1S/C19H23NO4.ClH/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;/h2-4,13-14,17,21-23H,1,5-10H2;1H/t13-,14+,17?,18-,19+;/m0./s1 |
InChI Key |
VFEZXRHXAKHILC-LZVWBMNRSA-N |
Isomeric SMILES |
C=CCN1CC[C@]23C4[C@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O.Cl |
Canonical SMILES |
C=CCN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O.Cl |
Origin of Product |
United States |
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